molecular formula C15H21NO3S B225350 N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide

N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B225350
M. Wt: 295.4 g/mol
InChI Key: NPHFFKSEUHURFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide, also known as DAS, is a sulfonamide compound that has been gaining attention in scientific research due to its potential as an anti-inflammatory and anticancer agent. DAS has been synthesized through various methods and has shown promising results in both in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, and the inhibition of cell proliferation in cancer cells. N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells exposed to oxidative stress.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has several advantages for lab experiments, including its relatively low cost, easy synthesis, and low toxicity. However, N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has some limitations, including its low solubility in aqueous solutions and its instability in acidic conditions.

Future Directions

There are several future directions for the research on N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various inflammatory and cancer-related diseases, and the exploration of its mechanisms of action. Additionally, the use of N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.

Synthesis Methods

N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with allylamine in the presence of a base, such as triethylamine. Another method involves the reaction of N,N-diallyl-4-amino-2-methoxybenzenesulfonamide with ethyl chloroformate in the presence of a base, such as potassium carbonate. The yield of N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide can range from 40-80% depending on the method used.

Scientific Research Applications

N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has shown promising results in scientific research as an anti-inflammatory and anticancer agent. In vitro studies have shown that N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancer cells.

properties

Product Name

N,N-diallyl-2-ethoxy-5-methylbenzenesulfonamide

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

2-ethoxy-5-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C15H21NO3S/c1-5-10-16(11-6-2)20(17,18)15-12-13(4)8-9-14(15)19-7-3/h5-6,8-9,12H,1-2,7,10-11H2,3-4H3

InChI Key

NPHFFKSEUHURFA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(CC=C)CC=C

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(CC=C)CC=C

Origin of Product

United States

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